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Compound of Interest

Compound Name: 1-Phenylisatin

Cat. No.: B182504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Phenylisatin (1-phenylindole-2,3-dione), a versatile heterocyclic compound with significant

applications in medicinal chemistry and organic synthesis. This document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, supplemented by experimental protocols to aid in the replication and validation of these

findings.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 1-Phenylisatin.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.68 d 7.7 1H H-7

7.61 t 7.8 1H H-5

7.55-7.48 m 3H H-3', H-4', H-5'

7.42 d 8.1 2H H-2', H-6'

7.19 t 7.5 1H H-6

6.90 d 8.0 1H H-4

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

183.8 C-3 (C=O)

157.5 C-2 (C=O)

150.8 C-7a

138.5 C-5

133.9 C-1'

129.8 C-3', C-5'

129.2 C-4'

126.7 C-2', C-6'

125.6 C-6

124.0 C-7

117.8 C-3a

111.4 C-4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

1738 Strong C=O stretching (C-2 ketone)

1715 Strong C=O stretching (C-3 ketone)

1608 Strong C=C aromatic stretching

1468 Medium C-H bending

1365 Medium C-N stretching

1184 Medium C-C stretching

758 Strong C-H out-of-plane bending

692 Strong C-H out-of-plane bending

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

223 100 [M]⁺ (Molecular Ion)

195 85 [M-CO]⁺

167 40 [M-2CO]⁺

166 35 [C₁₂H₈N]⁺

139 20 [C₁₁H₇]⁺

91 30 [C₆H₅N]⁺

77 50 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The

sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was

used as an internal standard. For ¹H NMR, the spectral width was 8278 Hz with an acquisition

time of 3.94 seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral

width of 24038 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was

prepared as a potassium bromide (KBr) pellet.[1] The spectrum was recorded in the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data was acquired using an electron ionization (EI) method on a gas

chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The

sample was introduced via a direct insertion probe, and the source temperature was

maintained at 200°C.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 1-Phenylisatin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylisatin
https://www.benchchem.com/product/b182504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Final Reporting

Synthesis of 1-Phenylisatin

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Technical Guide / Publication

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-
Phenylisatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1-Phenylisatin | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylisatin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182504#spectroscopic-data-of-1-phenylisatin-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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